Fulvestrant-9-sulfone-D3 Fulvestrant-9-sulfone-D3
Brand Name: Vulcanchem
CAS No.:
VCID: VC0213460
InChI:
SMILES:
Molecular Formula: C32H44D3F5O4S
Molecular Weight: 625.79

Fulvestrant-9-sulfone-D3

CAS No.:

Cat. No.: VC0213460

Molecular Formula: C32H44D3F5O4S

Molecular Weight: 625.79

* For research use only. Not for human or veterinary use.

Fulvestrant-9-sulfone-D3 -

Specification

Molecular Formula C32H44D3F5O4S
Molecular Weight 625.79
Appearance Purity:99.5%White solid

Introduction

Chemical Identity and Properties

Fulvestrant-9-sulfone-D3 is a white solid compound characterized by three deuterium atoms strategically incorporated into the molecular structure of Fulvestrant-9-sulfone. This modification creates a distinct mass spectral signature while maintaining the core pharmacological properties of the parent molecule.

Identification Parameters

The compound is formally identified with the following parameters:

ParameterValue
Chemical Name(7α,17β)-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfonyl]nonyl]estra-1,3,5(10)-triene-3,17-diol-d3
CAS Registry Number98008-06-1 (unlabeled)
Molecular FormulaC₃₂H₄₄D₃F₅O₄S
Molecular Weight625.79 g/mol
Physical AppearanceWhite solid
Purity99.4% by HPLC; >98% atom D

The compound represents a metabolite of Fulvestrant, which contains a sulfone group resulting from oxidation of the sulfoxide moiety in the parent drug .

Structural Characteristics

Fulvestrant-9-sulfone-D3 maintains the core estradiol structure of Fulvestrant with the characteristic long alkyl side chain containing a pentafluoropentyl sulfone group. The three deuterium atoms are incorporated at specific positions to enable clear differentiation from non-labeled metabolites in analytical applications .

The chemical structure features:

  • A steroid nucleus with 3-hydroxy and 17-hydroxy groups

  • A 9-carbon alkyl chain at C-7 position

  • A terminal pentafluoropentylsulfonyl functional group

  • Three deuterium atoms (D3) strategically positioned within the molecule

Synthesis and Production

Fulvestrant-9-sulfone-D3 is manufactured through specialized synthetic processes that ensure both chemical purity and isotopic enrichment. While specific manufacturing details are often proprietary, the synthesis typically involves controlled deuteration of the parent Fulvestrant-9-sulfone molecule.

Quality Control Parameters

Quality control for Fulvestrant-9-sulfone-D3 typically involves multiple analytical techniques to verify identity, purity, and isotopic enrichment:

Test ParameterMethodTypical Specification
Chemical PurityHPLC≥99.4%
Deuterium IncorporationNMR>98% atom D
Identity Confirmation¹H-NMRConforms to structure
Mass ConfirmationMS-ESIConforms to expected mass

Production lots are typically validated with a certificate of analysis confirming these specifications before release for research use .

Analytical Applications

Fulvestrant-9-sulfone-D3 serves primarily as an analytical standard for research applications, particularly in the development and validation of methods for detecting Fulvestrant metabolites in biological matrices.

Chromatographic Analysis Methods

A validated UPLC-PDA isocratic method has been developed for the quantification of Fulvestrant, which can also be applied to its metabolites including Fulvestrant-9-sulfone. This method demonstrates:

ParameterValue
Detection Wavelength220.0 nm
Flow Rate0.3 mL/min
Mobile Phase0.1% v/v Orthophosphoric acid:methanol (600:400 v/v)
ColumnACQUITY UPLC Phenyl 150 mm × 2.1 mm, 1.7 μm
Limit of Detection (LOD)0.51 μg/mL
Limit of Quantification (LOQ)1.54 μg/mL

The method has been validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines .

Mass Spectrometry Applications

Liquid chromatography-mass spectrometry (LC-MS) methods utilizing Fulvestrant-9-sulfone-D3 as an internal standard provide enhanced accuracy in quantitative analysis. The deuterium labeling creates a distinct mass shift that allows clear differentiation between the analyte and internal standard, even when they co-elute chromatographically .

Relationship to Fulvestrant and Its Metabolism

Fulvestrant-9-sulfone-D3 is a deuterated analog of a key metabolite formed during the biotransformation of Fulvestrant in vivo. Understanding this relationship provides context for its analytical applications.

Fulvestrant Mechanism and Clinical Application

Fulvestrant is an estrogen receptor antagonist used in the treatment of hormone receptor (HR)-positive metastatic breast cancer in postmenopausal women, particularly following disease progression on previous anti-estrogen therapy . Its mechanism involves:

  • Competitive binding to estrogen receptors

  • Receptor downregulation

  • Degradation of the estrogen receptor protein

  • Complete blockade of estrogen signaling with no agonist effects

Metabolic Pathways

Fulvestrant undergoes extensive metabolism in the body through several pathways:

Metabolic ProcessResulting Metabolites
OxidationMultiple oxidized products including sulfones
Aromatic HydroxylationHydroxylated derivatives at positions 2 and 3
ConjugationGlucuronide and sulfate conjugates
Sulfoxide OxidationConversion to sulfone derivatives

The metabolism of Fulvestrant appears to involve combinations of biotransformation pathways analogous to those of endogenous steroids, primarily mediated by cytochrome P-450 3A4 (CYP 3A4) .

Research Applications

Fulvestrant-9-sulfone-D3 finds application in various research contexts, particularly in pharmacokinetic studies and drug development.

Metabolite Identification

In pharmacokinetic studies, Fulvestrant-9-sulfone-D3 serves as a reference standard for identifying and quantifying the corresponding metabolite in biological samples. The deuterium labeling provides a distinct mass signature that can be readily tracked using mass spectrometry-based techniques .

Stable Isotope Applications

Deuterium-labeled compounds like Fulvestrant-9-sulfone-D3 have gained attention for their potential to affect pharmacokinetic profiles of drugs. The incorporation of deuterium atoms can:

  • Alter metabolic stability due to the kinetic isotope effect

  • Provide clear mass spectral differentiation from endogenous compounds

  • Enable precise tracking of metabolic pathways

  • Serve as internal standards for quantitative analysis

These properties make deuterated compounds valuable tools in drug development and research .

Storage ParameterRecommendation
Temperature-18°C or below
AtmosphereUnder nitrogen
Light ProtectionProtected from light
Stability>4 months under proper storage conditions
SensitivityAir-sensitive, temperature-sensitive above 25°C

The compound demonstrates good stability when stored properly but is sensitive to air and elevated temperatures, which may lead to degradation or loss of deuterium labeling .

Supplier InformationDetails
Catalog NumbersExamples: ESS0158, HY-146485S
PackagingTypically available in milligram quantities
DocumentationCertificate of Analysis including HPLC purity, NMR data, and MS data
Related ProductsOften available alongside other Fulvestrant metabolites and derivatives

Commercial suppliers typically provide comprehensive analytical documentation including HPLC chromatograms, NMR spectra, and mass spectra to confirm identity and purity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator